molecular formula C12H19N5O3 B2672481 8-(diethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 799257-99-1

8-(diethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2672481
CAS RN: 799257-99-1
M. Wt: 281.316
InChI Key: FQUAKAVWMPUXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(diethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as theophylline, is a xanthine derivative that has been used in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline is a bronchodilator that works by relaxing the smooth muscles in the airways, thereby improving breathing. In addition to its use in the treatment of respiratory disorders, theophylline has also been studied for its potential applications in other areas of medicine.

Scientific Research Applications

Syntheses and Biological Activities

Research on compounds structurally related to "8-(diethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione" has led to the discovery of new heterocycles with significant antitumor activity and vascular relaxing effects. For instance, novel purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines were synthesized, showing activity against P388 leukemia, although no potent vascular relaxing effects were observed in some of the triazino[3,2-f]purines (T. Ueda et al., 1987).

Cardiovascular Activity

Synthesis and evaluation of cardiovascular activities have been conducted on derivatives of purine-diones. For example, certain 8-alkylamino substituted derivatives displayed strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia, with noted hypotensive activities for specific analogues. This research highlights the potential therapeutic applications of these compounds in cardiovascular diseases (G. Chłoń-Rzepa et al., 2004).

Chemical Structure and Interactions

Studies on the chemical structure and interactions of related compounds have provided insights into the molecular geometry and hydrogen bonding capabilities, which are essential for understanding their biological activities. The investigation of the crystal structure of an 8-benzylamino substituted compound revealed specific conformational features and hydrogen bond networks, contributing to the understanding of how these compounds interact at the molecular level (Z. Karczmarzyk et al., 1995).

Antimicrobial and Antifungal Activities

Further research into the synthesis of 8-amino derivatives has led to the discovery of compounds with notable antimicrobial and antifungal activities. These activities suggest potential applications of these compounds in treating infections caused by Staphylococcus aureus and Candida albicans, offering a promising avenue for the development of new antimicrobial agents (M. Romanenko et al., 2016).

properties

IUPAC Name

8-(diethylamino)-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O3/c1-4-16(5-2)11-13-9-8(17(11)6-7-18)10(19)14-12(20)15(9)3/h18H,4-7H2,1-3H3,(H,14,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUAKAVWMPUXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(N1CCO)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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